molecular formula C9H15N3O2 B13941779 tert-butyl 2-amino-2-(1H-pyrazol-4-yl)acetate

tert-butyl 2-amino-2-(1H-pyrazol-4-yl)acetate

Cat. No.: B13941779
M. Wt: 197.23 g/mol
InChI Key: STRGMFWTAORPOU-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-2-(1H-pyrazol-4-yl)acetate is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-2-(1H-pyrazol-4-yl)acetate typically involves the reaction of tert-butyl bromoacetate with 4-amino-1H-pyrazole under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-2-(1H-pyrazol-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The pyrazole ring can be reduced to form dihydropyrazole derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to introduce halogen atoms, which can then be substituted with other nucleophiles.

Major Products Formed

    Oxidation: Nitro derivatives of the pyrazole ring.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 2-amino-2-(1H-pyrazol-4-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-2-(1H-pyrazol-4-yl)acetate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pyrazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which are crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-amino-2-(1H-pyrazol-4-yl)acetate is unique due to the presence of the tert-butyl ester group, which can enhance its lipophilicity and stability. The amino group at the 2-position of the pyrazole ring also provides a site for further functionalization, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

tert-butyl 2-amino-2-(1H-pyrazol-4-yl)acetate

InChI

InChI=1S/C9H15N3O2/c1-9(2,3)14-8(13)7(10)6-4-11-12-5-6/h4-5,7H,10H2,1-3H3,(H,11,12)

InChI Key

STRGMFWTAORPOU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C1=CNN=C1)N

Origin of Product

United States

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